Ametantrone acetate

Vue d'ensemble

Description

L'acétate d'amétantrone est un dérivé synthétique d'anthracénedione connu pour sa couleur bleue intense et son large spectre d'activité antitumorale. Il est structurellement apparenté à la mitoxantrone, mais il lui manque les groupes hydroxyles sur le cycle adjacent à la partie quinone. Ce composé a été étudié pour son utilisation potentielle en thérapie anticancéreuse en raison de sa capacité à se lier à l'ADN par intercalation, stabilisant l'intercalation avec sa chaîne latérale aminoalkyle basique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétate d'amétantrone est synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de l'anthracène avec des chaînes latérales aminoalkyles. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et impliquent souvent une chromatographie liquide haute performance pour la purification .

Méthodes de production industrielle : La production industrielle de l'acétate d'amétantrone implique une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le composé est généralement fourni sous forme de solution stérile bleu foncé pour injection en ampoules contenant le sel diacétate .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate d'amétantrone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la partie quinone, affectant l'activité du composé.

Substitution : Les réactions de substitution impliquant les chaînes latérales aminoalkyles peuvent conduire à la formation de dérivés aux propriétés modifiées.

Réactifs et conditions courants : Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats de réaction souhaités .

Principaux produits formés :

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier l'intercalation et les propriétés de liaison de l'ADN.

Biologie : Enquête sur ses effets sur les processus cellulaires, y compris la réplication et la réparation de l'ADN.

Médecine : Exploré comme un agent antitumoral potentiel dans des essais cliniques, montrant des promesses dans le traitement de divers cancers.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans les études pharmacocinétiques .

5. Mécanisme d'Action

L'acétate d'amétantrone exerce ses effets principalement par une forte liaison à l'ADN par intercalation. Cette liaison perturbe la synthèse et la réparation de l'ADN, entraînant des effets cytotoxiques dans les cellules tumorales. Le composé induit également des réticulations inter-brins de l'ADN, inhibant davantage la prolifération cellulaire. Les cibles moléculaires comprennent l'ADN et la topoisomérase II, une enzyme essentielle pour la réplication et la réparation de l'ADN .

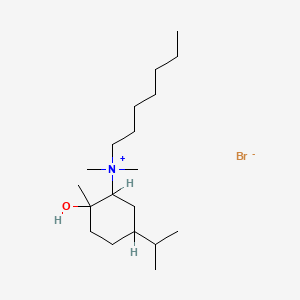

Composés Similaires :

Mitoxantrone : Partage une structure similaire, mais comprend des groupes hydroxyles sur la partie quinone. Il se lie également à l'ADN par intercalation et inhibe la topoisomérase II.

Doxorubicine : Un antibiotique anthracyclinique avec un mécanisme d'action similaire, mais des caractéristiques structurelles différentes.

Daunorubicine : Un autre anthracyclinique avec des propriétés d'intercalation de l'ADN comparables

Unicité : L'acétate d'amétantrone est unique en raison de ses chaînes latérales aminoalkyles spécifiques et de l'absence de groupes hydroxyles, ce qui contribue à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes. Sa couleur bleue intense et sa large activité antitumorale en font un composé précieux pour la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying DNA intercalation and binding properties.

Biology: Investigated for its effects on cellular processes, including DNA replication and repair.

Medicine: Explored as a potential antitumor agent in clinical trials, showing promise in treating various cancers.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacokinetic studies .

Mécanisme D'action

Ametantrone acetate exerts its effects primarily through strong DNA binding via intercalation. This binding disrupts DNA synthesis and repair, leading to cytotoxic effects in tumor cells. The compound also induces interstrand DNA cross-links, further inhibiting cellular proliferation. The molecular targets include DNA and topoisomerase II, an enzyme critical for DNA replication and repair .

Comparaison Avec Des Composés Similaires

Mitoxantrone: Shares a similar structure but includes hydroxyl groups on the quinone moiety. It also binds DNA through intercalation and inhibits topoisomerase II.

Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different structural features.

Daunorubicin: Another anthracycline with comparable DNA intercalation properties

Uniqueness: Ametantrone acetate is unique due to its specific aminoalkyl side chains and lack of hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its intense blue color and broad antitumor activity make it a valuable compound for research and therapeutic applications .

Propriétés

Numéro CAS |

70711-40-9 |

|---|---|

Formule moléculaire |

C26H36N4O8 |

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

acetic acid;1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O4.2C2H4O2/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30;2*1-2(3)4/h1-6,23-28H,7-14H2;2*1H3,(H,3,4) |

Clé InChI |

IGCAUIJHGNYDKE-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |

SMILES canonique |

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

64862-96-0 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate ametantrone ametantrone diacetate ametantrone ion (1-) HAQ NSC 196473 NSC 287513 NSC-196473 NSC-287513 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

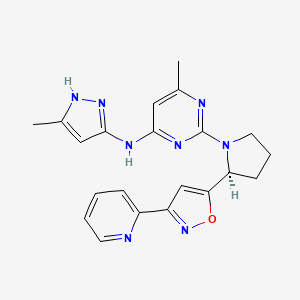

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1665882.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B1665886.png)

![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)